
tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-indole-1-carboxylate, also known as TBM-IC, is a novel organic compound with a wide range of potential applications in the field of scientific research. TBM-IC is a small molecule that has been found to have an array of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. In addition, TBM-IC has been shown to have potential applications in drug delivery and as a therapeutic agent.
科学的研究の応用
Tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-indole-1-carboxylate has been studied for its potential applications in the field of scientific research. It has been found to have anti-tumor and anti-inflammatory properties, and has been used in the development of novel therapeutic agents and drug delivery systems. In addition, this compound has been studied for its potential applications in the field of biochemistry, physiology, and pharmacology.
作用機序
The mechanism of action of tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-indole-1-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, both of which are involved in the inflammatory response. In addition, this compound has been found to have antioxidant properties, which may be related to its ability to scavenge reactive oxygen species (ROS).
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of nitric oxide (NO). In addition, this compound has been found to reduce the production of prostaglandins, which are involved in the inflammatory response. Furthermore, this compound has been found to have antioxidant properties, which may be related to its ability to scavenge ROS.
実験室実験の利点と制限
Tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-indole-1-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, cost-effective, and has a wide range of potential applications in the field of scientific research. Furthermore, this compound has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. However, there are some limitations to the use of this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and its effects on humans are not yet known.
将来の方向性
The potential future directions for tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-indole-1-carboxylate research include: further investigation into the mechanism of action of this compound; further studies into the biochemical and physiological effects of this compound; development of novel therapeutic agents and drug delivery systems based on this compound; and development of novel methods of synthesis for this compound. In addition, further studies into the potential applications of this compound in the field of biochemistry, physiology, and pharmacology are needed.
合成法
Tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-indole-1-carboxylate can be synthesized in a two-step reaction. The first step involves the reaction of 4-methyl-5-methoxy-7-methyl-indole-1-carboxylic acid and tert-butyl alcohol in the presence of p-toluenesulfonic acid. This reaction produces 4-methyl-5-methoxy-7-methyl-indole-1-carboxylic acid tert-butyl ester, which is then reacted with hydroxymethyl chloride in the presence of sodium hydroxide to produce this compound. This method of synthesis has been found to be efficient, cost-effective and relatively easy to carry out.
特性
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-5-methoxy-7-methylindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-10-8-13(20-5)12(9-18)11-6-7-17(14(10)11)15(19)21-16(2,3)4/h6-8,18H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQMPBDFURUAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

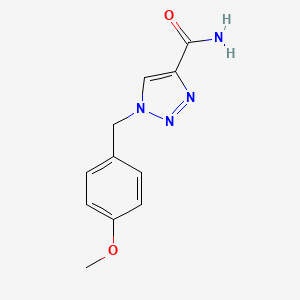

![7-Methoxy-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6315587.png)
![3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B6315597.png)
![2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6315599.png)
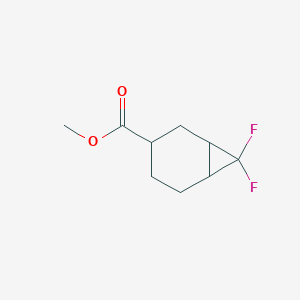
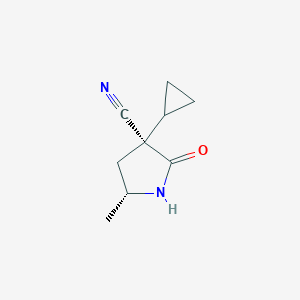
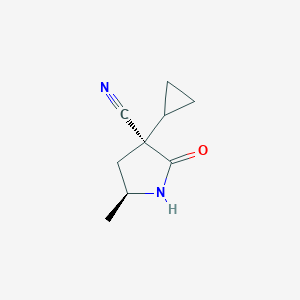
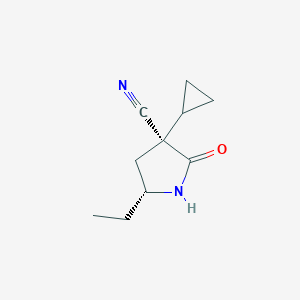

![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)


